C7 Spacer Enables High-Yield Total Synthesis of Potent Marine Natural Product
6-Heptyn-1-ol serves as the exclusive starting material for the first total synthesis of xestospongenyne, a marine brominated polyunsaturated lipid [1]. This synthesis achieved the target compound in 13% overall yield from commercially available hept-6-yn-1-ol [1]. No alternative terminal alkyne-alcohol starting material (e.g., 5-hexyn-1-ol or 4-pentyn-1-ol) was reported as viable for this multi-step sequence, as the specific C7 framework with terminal alkyne is required to construct the natural product's carbon skeleton and functional group array [1]. The product xestospongenyne exhibits pancreatic lipase inhibitory activity with an IC50 of 0.61 μM [1].
| Evidence Dimension | Total Synthesis Yield from Starting Material |
|---|---|
| Target Compound Data | 13% overall yield (xestospongenyne synthesis from 6-heptyn-1-ol) [1] |
| Comparator Or Baseline | 5-Hexyn-1-ol or 4-pentyn-1-ol: No reported successful synthesis of xestospongenyne from these shorter-chain analogs [1] |
| Quantified Difference | Exclusive viability: Only 6-heptyn-1-ol reported as functional starting material; shorter analogs not applicable |
| Conditions | Multi-step total synthesis; marine natural product xestospongenyne as target; IC50 = 0.61 μM for pancreatic lipase inhibition [1] |
Why This Matters
For synthetic chemists pursuing total synthesis of complex natural products, the C7 framework of 6-heptyn-1-ol provides a carbon skeleton that cannot be replicated by shorter-chain terminal alkyne-alcohols, directly enabling access to a bioactive compound with nanomolar potency.
- [1] Gong, J. et al. (2015). First Total Synthesis of the Marine Natural Brominated Polyunsaturated Lipid Xestospongenyne as a Potent Pancreatic Lipase Inhibitory Agent. Synlett, 26(18), 2555-2558. DOI: 10.1055/s-0035-1560645. View Source
